6,7-Dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one is a member of the isoindole family, characterized by its bicyclic structure that includes a benzene ring fused to a five-membered nitrogen-containing ring. Its molecular formula is C_{16}H_{17}N O_{2}, and it has a molecular weight of approximately 257.31 g/mol. The presence of two methoxy groups at positions 6 and 7 enhances its chemical reactivity and solubility, making it an interesting compound for various chemical and biological studies.
Research indicates that isoindole derivatives, including 6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one, exhibit a range of biological activities. These include:
The unique structural features, particularly the methoxy groups, are believed to enhance bioavailability and solubility, contributing to its pharmacological effects.
The synthesis of 6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one typically involves multi-step organic reactions. A common method includes:
The unique structure and biological activity of 6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one lend it to various applications:
Studies on the interaction profiles of 6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one suggest that it interacts with various biological targets, including:
These interactions highlight its therapeutic potential but necessitate further investigation to elucidate specific mechanisms and efficacy .
Several compounds share structural similarities with 6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Methoxyisoindole | Structure | Lacks the second methoxy group; may exhibit different biological activity. |
| 2-(3-Methylphenyl)-6,7-dimethoxyisoindole | Structure | Contains a methyl group on the phenyl ring; potentially alters pharmacological properties. |
| 6,7-Dimethoxyisoquinoline | Structure | Exhibits different ring structure; may have distinct biological activities. |
These compounds illustrate variations in substitution patterns that can significantly influence their biological properties and therapeutic potentials.